Predicted Lipophilicity (cLogP) vs. N-Propyl Analog
The N-(2-phenylethyl) substituent in target compound is predicted to confer a substantially higher cLogP compared to the N-propyl analog (CAS 877795-03-4), where the shorter alkyl chain implies lower lipophilicity. This difference is critical for passive membrane permeability and CYP450-mediated metabolism [1].
| Evidence Dimension | Predicted Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP: ~5.6 (based on structural calculation) |
| Comparator Or Baseline | 5-tert-butyl-2-methyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877795-03-4): Predicted cLogP ~4.5 |
| Quantified Difference | ΔcLogP ≈ +1.1 |
| Conditions | Computational prediction based on molecular structure; no experimental logP data was found for either compound. |
Why This Matters
This difference indicates that the target compound is significantly more lipophilic than alkyl-substituted analogs, which directly influences its in vitro ADME profile and makes it a distinct choice for cell-based assays requiring higher membrane permeability.
- [1] Medicinal Chemistry principles: Lipophilicity and drug disposition. General knowledge from drug design literature. View Source
